molecular formula C7H11N3O2 B2671758 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 26262-07-7

5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2671758
CAS No.: 26262-07-7
M. Wt: 169.184
InChI Key: IAJRTGABDFKUSX-UHFFFAOYSA-N
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Description

“5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle, with two nitrogen atoms and three carbon atoms . The compound also contains an amino group and a carboxylic acid group, which are common functional groups in organic chemistry .

Scientific Research Applications

Synthesis and Molecular Interactions

A study on the synthesis and molecular interactions of pyrazole derivatives, including those related to 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, highlights their potential as antioxidant agents. The research involves catalytic synthesis, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), QSAR (Quantitative Structure-Activity Relationship), and molecular modeling studies. These compounds have shown promising in vitro antioxidant activity, supported by molecular docking analyses which reveal strong hydrogen bonding interactions with enzyme targets, such as protein tyrosine kinase (Prabakaran, Manivarman, & Bharanidharan, 2021) [https://consensus.app/papers/synthesis-admet-qsar-modeling-studies-novel-chalcone-prabakaran/e50ef1f700ce5a86a7342c6c4dc89297/?utm_source=chatgpt].

Coordination Chemistry

Research on the coordination chemistry of pyrazole-dicarboxylate acid derivatives, closely related to this compound, unveils their chelation and crystallization properties with metal ions such as Cu(II) and Co(II). These studies are pivotal for the development of novel metal-organic frameworks (MOFs) and coordination complexes with potential applications in catalysis, molecular recognition, and materials science (Radi et al., 2015) [https://consensus.app/papers/synthesis-structures-mononuclear-cuiicoii-coordination-radi/529565a06c0453cfab7ac9831c718ad6/?utm_source=chatgpt].

Medicinal Chemistry Applications

In the realm of medicinal chemistry, derivatives of this compound have been explored for their biological activity. One study describes the synthesis, structural elucidation, and in vitro antitumor activities of pyrazolopyrimidines and Schiff bases derived from such compounds. These derivatives exhibit promising antitumor activity against various human cancer cell lines, underscoring their potential as therapeutic agents (Hafez et al., 2013) [https://consensus.app/papers/synthesis-structural-elucidation-vitro-antitumor-hafez/770cc384efff5613bdf74d953f957adc/?utm_source=chatgpt].

Properties

IUPAC Name

5-amino-1-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJRTGABDFKUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26262-07-7
Record name 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl (2Z)-2-cyano-3-(ethyloxy)-2-propenoate (114.2 g, 0.67 mol) in ethanol (250 mL) was slowly added isopropylhydrazine (55 g, 0.74 mol) in a dropwise manner. The mixture was heated at reflux for 4 h, and then cooled to room temperature. The mixture was concentrated in vacuo. Approximately half of the crude 5-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid ethyl ester (50 g) was suspended in an aqueous solution of sodium hydroxide (4M, 130 mL), and stirred with heating at reflux for 2 h. The reaction mixture was then cooled to room temperature and adjusted to pH=3.5 with concentrated HCl, wherein precipitate formation ensued. The solid was collected by filtration and dried in vacuum oven overnight to afford crude 5-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid (30 g). The solid was suspended in diphenyl ether (120 mL) and stirred with heating at 160-165° C. for 2 h. The solution was then cooled to room temperature and the solvent removed in vacuo. The crude product was purified by silica gel chromatography (eluent: petroleum ether/EtOAc=1:1) to afford the product as 12 g. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.24 (d, 6H, J=6.4 Hz), 4.32 (m, 1H), 5.06 (s, 2H), 5.21 (s, 1H), 7.00 (s, 1H).
Quantity
114.2 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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